5-amino-4-(1H-benzimidazol-2-yl)-2-methyl-1-phenyl-1,2-dihydro-3H-pyrrol-3-one
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Overview
Description
5-amino-4-(1H-benzimidazol-2-yl)-2-methyl-1-phenyl-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound with a molecular formula of C18H16N4O This compound is notable for its unique structure, which includes a benzimidazole moiety fused to a pyrrolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-(1H-benzimidazol-2-yl)-2-methyl-1-phenyl-1,2-dihydro-3H-pyrrol-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-aminobenzimidazole with an appropriate aldehyde to form an intermediate, which is then cyclized under acidic or basic conditions to yield the desired pyrrolone structure .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-amino-4-(1H-benzimidazol-2-yl)-2-methyl-1-phenyl-1,2-dihydro-3H-pyrrol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzimidazole or pyrrolone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted benzimidazole and pyrrolone derivatives, which can exhibit different biological activities .
Scientific Research Applications
5-amino-4-(1H-benzimidazol-2-yl)-2-methyl-1-phenyl-1,2-dihydro-3H-pyrrol-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-amino-4-(1H-benzimidazol-2-yl)-2-methyl-1-phenyl-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound inhibits their activity, thereby disrupting cell signaling pathways that are crucial for cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 5-amino-4-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)-1,2-dihydro-3H-pyrrol-3-one
- 5-amino-4-(1H-benzimidazol-2-yl)-1-(4-bromophenyl)-1,2-dihydro-3H-pyrrol-3-one
- 5-amino-4-(1H-benzimidazol-2-yl)-1-(3-methylphenyl)-1,2-dihydro-3H-pyrrol-3-one
Uniqueness
Compared to its analogs, 5-amino-4-(1H-benzimidazol-2-yl)-2-methyl-1-phenyl-1,2-dihydro-3H-pyrrol-3-one exhibits unique properties due to the presence of the methyl and phenyl groups, which can influence its binding affinity and specificity towards protein kinases .
Properties
Molecular Formula |
C18H16N4O |
---|---|
Molecular Weight |
304.3 g/mol |
IUPAC Name |
4-(1H-benzimidazol-2-yl)-5-imino-2-methyl-1-phenyl-2H-pyrrol-3-ol |
InChI |
InChI=1S/C18H16N4O/c1-11-16(23)15(17(19)22(11)12-7-3-2-4-8-12)18-20-13-9-5-6-10-14(13)21-18/h2-11,19,23H,1H3,(H,20,21) |
InChI Key |
WGMXCAOSYUONLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=C(C(=N)N1C2=CC=CC=C2)C3=NC4=CC=CC=C4N3)O |
Origin of Product |
United States |
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